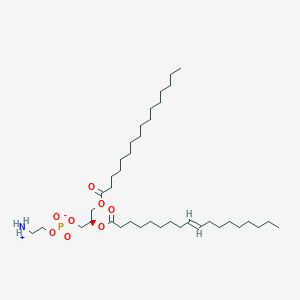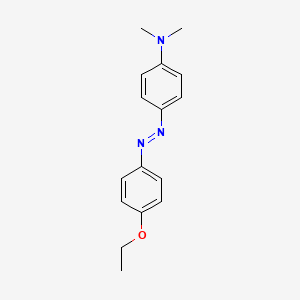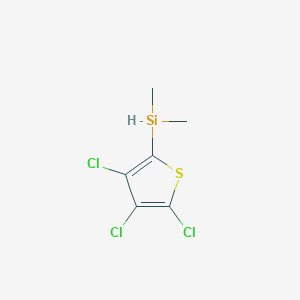
Dimethyl(3,4,5-trichloro-2-thienyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(3,4,5-trichloro-2-thienyl)silane is a unique organosilicon compound with the molecular formula C6H7Cl3SSi and a molecular weight of 245.632 g/mol . This compound is characterized by the presence of a silicon atom bonded to a dimethyl group and a 3,4,5-trichloro-2-thienyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3,4,5-trichloro-2-thienyl)silane typically involves the reaction of 3,4,5-trichloro-2-thiophenol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency in a larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(3,4,5-trichloro-2-thienyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted thienyl silanes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and thioethers.
Wissenschaftliche Forschungsanwendungen
Dimethyl(3,4,5-trichloro-2-thienyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Dimethyl(3,4,5-trichloro-2-thienyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical reactions. The trichlorothienyl group can participate in electrophilic and nucleophilic reactions, allowing the compound to modify other molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl(2,3,6-trichlorophenyl)silane
- Dimethyl(2,4,6-trichlorophenyl)silane
- Dimethyl(pentachlorophenyl)silane
Uniqueness
Dimethyl(3,4,5-trichloro-2-thienyl)silane is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to phenyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
35189-86-7 |
|---|---|
Molekularformel |
C6H7Cl3SSi |
Molekulargewicht |
245.6 g/mol |
IUPAC-Name |
dimethyl-(3,4,5-trichlorothiophen-2-yl)silane |
InChI |
InChI=1S/C6H7Cl3SSi/c1-11(2)6-4(8)3(7)5(9)10-6/h11H,1-2H3 |
InChI-Schlüssel |
DIGHWRFPGUGNJA-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH](C)C1=C(C(=C(S1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)

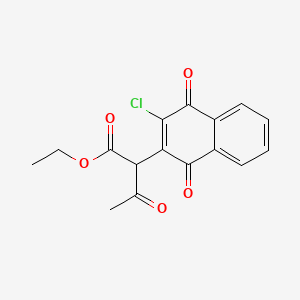



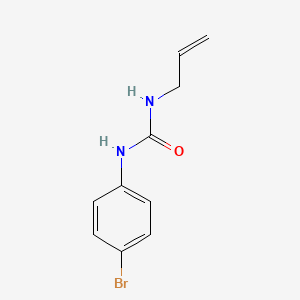

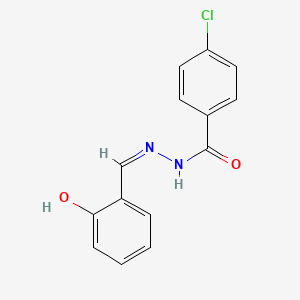
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
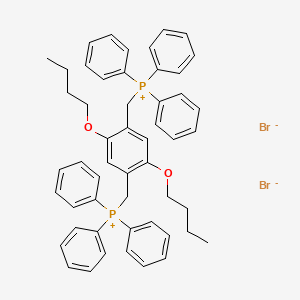
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)
